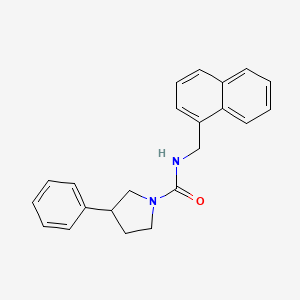

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide

描述

N-(Naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidine ring substituted with a phenyl group at the 3-position and a carboxamide-linked naphthalen-1-ylmethyl moiety. The naphthalene group likely enhances lipophilicity, influencing membrane permeability and receptor binding, while the carboxamide linker contributes to hydrogen-bonding interactions critical for target engagement.

属性

IUPAC Name |

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c25-22(24-14-13-20(16-24)17-7-2-1-3-8-17)23-15-19-11-6-10-18-9-4-5-12-21(18)19/h1-12,20H,13-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWXYRRMPMCVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of naphthalen-1-ylmethylamine with 3-phenylpyrrolidine-1-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate advanced techniques like microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction rates and efficiency .

化学反应分析

科学研究应用

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide has a wide range of scientific research applications:

作用机制

The mechanism of action of N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, it may interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .

相似化合物的比较

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons

*Calculated based on molecular formula C22H22N2O.

Key Comparative Insights

Impact of Substituents on Pharmacokinetics

- Methylsulfonamido vs. Acetamido : Compound 30 (methylsulfonamido) demonstrates superior PK properties compared to 29 (acetamido), attributed to the sulfonamide group’s metabolic stability and solubility enhancement .

Structural Motifs and Target Engagement

- Thiazolo[3,2-a]pyridine Core : Compounds like 30 and the SARS-CoV-2 inhibitor (Edache et al., 2023) utilize this fused ring system, which may enhance rigidity and target affinity compared to the simpler pyrrolidine scaffold .

- Naphthalene vs. Allylamine : Terbinafine’s naphthalenemethylamine moiety shares lipophilicity with the target compound but operates via a distinct mechanism (allylamine antifungal action) .

Hydrogen Bonding and Crystallography

- The pyrrolidine carboxamide group in the target compound likely participates in hydrogen bonding similar to N-methylpyrrolidine-1-carbothioamide (), where intramolecular N–H⋯S bonds stabilize the crystal lattice .

生物活性

N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H22N2O and a molecular weight of approximately 306.4 g/mol. Its structure features a pyrrolidine ring substituted with a naphthylmethyl group and a phenyl group, along with a carboxamide functional group. The presence of multiple aromatic rings is believed to enhance its biological activity due to increased hydrophobic interactions and potential π-π stacking with biological targets.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the pyrrolidine ring.

- Introduction of the naphthylmethyl and phenyl groups.

Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities, including:

- Antitumor Activity : Preliminary studies suggest that compounds similar to this structure can inhibit tumor growth by affecting angiogenesis and endothelial cell function. For instance, analogs have shown significant inhibition of tube formation in human umbilical vein endothelial cells (HUVECs) at low concentrations, indicating potential applications in cancer therapy .

- Neurological Effects : Pyrrolidine derivatives are often explored for their neuroprotective properties. Some studies have demonstrated that related compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.

Case Studies

A notable case study involved high-throughput screening for inhibitors targeting PFKFB3, an enzyme implicated in cancer metabolism. Compounds structurally related to this compound were identified as having low IC50 values (<10 µM), suggesting potent inhibitory effects on tumor growth through metabolic pathways .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed in various studies for compounds related to this compound:

| Compound | Biological Activity | IC50/ED50 Values | Target |

|---|---|---|---|

| N-(naphthalen-1-ylmethyl)-3-phenylpyrrolidine | Antitumor (inhibition of tube formation) | <10 µM | PFKFB3 |

| 1-(Phenylsulfinyl)-3-(pyridin-3-yl)naphthalen | Aldosterone synthase inhibition | IC50 = 14 nM | CYP11B2 |

| Pyrrolidine derivatives | Neuroprotective effects | Varies | Various neurotransmitter systems |

While the precise mechanism of action for this compound remains to be fully elucidated, its structural features suggest potential interactions with key biological targets involved in cancer progression and neurological functions. Ongoing research aims to clarify these mechanisms through detailed experimental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。